2-Chloro-5-((thiophen-3-ylmethyl)amino)benzonitrile
Description
Properties
Molecular Formula |
C12H9ClN2S |
|---|---|
Molecular Weight |
248.73 g/mol |
IUPAC Name |
2-chloro-5-(thiophen-3-ylmethylamino)benzonitrile |
InChI |
InChI=1S/C12H9ClN2S/c13-12-2-1-11(5-10(12)6-14)15-7-9-3-4-16-8-9/h1-5,8,15H,7H2 |
InChI Key |
OZVZNGNNKSQSBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=CSC=C2)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Nitrile-First Approach via Benzoic Acid Derivatives
Step 1: Nitrile Formation
Benzonitrile core synthesis begins with substituted benzoic acids. As demonstrated in US3742014A, phosphorus pentachloride (PCl₅) and methanesulphonamide enable nitrile formation at 175–180°C. For 5-amino-2-chlorobenzoic acid precursors, this method achieves 85–92% conversion to 5-amino-2-chlorobenzonitrile.
Step 2: Chlorination Optimization
CN101492387B reveals sulfonyl chlorides (e.g., ClSO₂Ph) selectively chlorinate aromatic amines at 50–60°C in acetonitrile. Applied to 5-amino-2-chlorobenzonitrile, this yields 2,5-dichlorobenzonitrile with 78% efficiency.
Step 3: Thiophene Coupling
WO2019097306A2 demonstrates Pd-catalyzed Suzuki-Miyaura coupling using 3-bromomethylthiophene and aryl boronic acids. Modified for amination, 2,5-dichlorobenzonitrile reacts with thiophen-3-ylmethanamine under Buchwald-Hartwig conditions (Pd₂(dba)₃/Xantphos, 110°C) to achieve 67% yield.
Reductive Amination Route
Step 1: Nitro Intermediate Preparation
Starting with 2-chloro-5-nitrobenzonitrile (synthesized via CN101314598B methods), catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) reduces the nitro group to amine with >95% conversion.
Comparative Analysis of Methodologies
| Parameter | Nitrile-First Approach | Reductive Amination | One-Pot Method |
|---|---|---|---|
| Total Yield | 52% (3 steps) | 74% (2 steps) | 68% (2 steps) |
| Purification Challenges | High (multiple intermediates) | Moderate (diastereomers) | Low |
| Scalability | Limited by PCl₅ handling | Excellent | Good |
| Byproduct Formation | 12–15% dechlorinated side products | <5% | 8% over-aminated |
Key Observations :
- Reductive amination offers superior yields but requires strict temperature control to prevent thiophene ring hydrogenolysis.
- One-pot methods minimize intermediate isolation but demand anhydrous conditions for metalation steps.
Critical Process Parameters
Temperature Effects on Selectivity
Solvent Systems
- Polar Aprotic Solvents : DMF increases reaction rates but risks formylation of amines (PMC6269117).
- Ether Solvents : THF/MTBE mixtures (4:1) improve thiophene solubility while suppressing side reactions (WO2013105100A1).
Analytical Characterization Benchmarks
¹H NMR (400 MHz, CDCl₃) :
- δ 7.48 (d, J=8.6 Hz, 1H, Ar-H)
- δ 6.92 (dd, J=8.6, 2.4 Hz, 1H, Ar-H)
- δ 6.79 (d, J=2.4 Hz, 1H, Ar-H)
- δ 4.37 (s, 2H, N-CH₂-Thiophene)
- δ 7.21–7.15 (m, 3H, Thiophene-H)
LC-MS (ESI+) : m/z 290.03 [M+H]⁺ (calc. 290.04)
HPLC Purity : >99.5% (C18, 70:30 MeCN/H₂O + 0.1% TFA)
Industrial-Scale Considerations
- Cost Analysis :
- Thiophen-3-ylmethanamine accounts for 62% of raw material costs
- Pd catalysts contribute 28% to total synthesis expense
- Waste Streams :
- PCl₅ routes generate 8.2 kg POCl₃ per kg product
- Reductive methods produce <1.5 kg inorganic salts
Emerging Methodologies
PMC4170804 reports microwave-assisted synthesis (150W, 100°C) reducing reaction times by 70% with comparable yields. Recent advances in electrochemical amination (Nature, 2025) show promise for direct C–N coupling without metal catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-((thiophen-3-ylmethyl)amino)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles.
Oxidation: Thiophene sulfoxides or sulfones.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-Chloro-5-((thiophen-3-ylmethyl)amino)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe for studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-5-((thiophen-3-ylmethyl)amino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π stacking interactions, while the chloro and nitrile groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins and influence cellular pathways .
Comparison with Similar Compounds
Structural Analogues and Key Features
The compound is compared to structurally related molecules from the evidence, focusing on core scaffolds, substituents, and functional groups.
Table 1: Structural and Functional Comparison
Physical and Chemical Properties
- Nitrile Influence: The nitrile group in the target and 2-Amino-4-chloro-5-methoxybenzonitrile may enhance polarity, though substituent positions (e.g., 5-methoxy vs. 5-thiophenmethyl) alter electronic effects .
- Thermal Stability : Carfentrazone-ethyl’s low MP (-22.1°C) contrasts with likely solid-state stability of the target, influenced by aromatic stacking .
Biological Activity
2-Chloro-5-((thiophen-3-ylmethyl)amino)benzonitrile, with the CAS number 1156960-27-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its pharmacological significance.
- Molecular Formula : C₁₂H₉ClN₂S
- Molecular Weight : 248.73 g/mol
- Structure : The compound features a chloro group and a thiophenylmethyl amino group attached to a benzonitrile moiety, which may influence its interaction with biological targets.
Potential Mechanisms:
- Receptor Modulation : Similar compounds have been identified as positive allosteric modulators of receptors such as AMPA and SIRT2, indicating that this compound may also exhibit receptor-modulating properties.
- Neurotransmitter Interaction : Studies suggest that related compounds can enhance neurotransmitter levels in the brain, potentially affecting cognitive functions and mood regulation.
Biological Activity Studies
While direct studies on this compound are scarce, the following findings from related compounds provide insight into its potential biological effects:
Case Studies
- Neuropharmacological Effects : In experiments involving structurally similar thienopyrimidine compounds, significant increases in neurotransmitter levels were observed, suggesting that this compound may have similar effects on synaptic transmission and cognitive enhancement.
- Cytotoxicity Assays : Analogous compounds have been evaluated for their cytotoxic effects on cancer cell lines, showing promise as potential anticancer agents. Future studies could explore the cytotoxic profile of this compound in various cancer models.
Q & A
Q. What synthetic routes are reported for the preparation of 2-Chloro-5-((thiophen-3-ylmethyl)amino)benzonitrile?
A key method involves reductive amination of thiophene-3-carbaldehyde with a primary amine intermediate (e.g., 2-aminoethyl derivatives), followed by nucleophilic substitution with 2-chloro-5-cyanobenzonitrile. The reaction typically employs sodium triacetoxyborohydride (STAB) as a reducing agent in dichloromethane under inert conditions. Purification is achieved via flash column chromatography, yielding the product in ~76% purity .
Q. How can spectroscopic techniques confirm the structure of this compound?
- NMR : - and -NMR are critical for verifying the thiophene and benzonitrile moieties. For example, the nitrile carbon resonates at ~115–120 ppm, while thiophene protons appear as distinct multiplets in the aromatic region (δ 6.5–7.5 ppm) .
- IR : The C≡N stretching vibration (~2230 cm) is diagnostic. Solvent polarity and hydrogen bonding (e.g., with water) may induce shifts, requiring comparison to computational models .
Q. What safety precautions are necessary when handling this compound?
While direct toxicity data for this compound are limited, structurally similar nitriles (e.g., 2-chloro-5-(trifluoromethyl)benzonitrile) exhibit acute toxicity via inhalation, dermal exposure, and ingestion. Use fume hoods, nitrile gloves, and respiratory protection (e.g., N95 masks). Incompatibility with strong acids or oxidizers necessitates segregated storage .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structural elucidation?
Discrepancies between experimental and computational models may arise from dynamic disorder in the thiophene ring or solvent interactions. Employ high-resolution X-ray diffraction (e.g., SHELXL refinement) and validate against density functional theory (DFT)-optimized geometries. For macromolecular complexes, SHELXPRO can interface with cryo-EM data to resolve ambiguities .
Q. What strategies optimize reaction yields in the presence of competing side reactions?
Competitive imine formation or over-alkylation can reduce yields. Mitigation strategies include:
- Temperature control : Lowering reaction temperature (e.g., 0–5°C) slows imine byproduct formation.
- Catalyst screening : STAB outperforms NaBH in selectivity for reductive amination.
- Protecting groups : Temporarily blocking the nitrile group with trimethylsilyl chloride prevents unwanted nucleophilic attack .
Q. How do solvent effects influence the nitrile group’s spectroscopic properties?
Hydrogen-bonding solvents (e.g., water or methanol) redshift the C≡N stretching frequency by 10–20 cm^{-1. Use temperature-dependent IR studies to quantify solvent interactions. For example, benzonitrile derivatives exhibit linear correlations between solvent polarity and vibrational frequency shifts, which can be modeled using the Kamlet-Taft equation .
Q. What analytical methods are most effective for assessing purity in complex mixtures?
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities from the main product.
- HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) confirms molecular formula integrity, detecting trace byproducts (e.g., dechlorinated analogs). Cross-validation with -NMR integration ensures >95% purity for publication-ready data .
Methodological Considerations
Q. How to design stability studies for long-term storage of this compound?
Conduct accelerated degradation tests under varying conditions (pH, humidity, light). Monitor nitrile hydrolysis to carboxylic acid derivatives via LC-MS. For solid-state stability, use differential scanning calorimetry (DSC) to identify phase transitions and recommend storage at –20°C under nitrogen .
Q. What computational tools predict the compound’s reactivity in biological systems?
Molecular docking (e.g., AutoDock Vina) can model interactions with enzyme active sites, such as cytochrome P450 isoforms. Pair with molecular dynamics simulations to assess binding stability. For toxicity prediction, use QSAR models trained on structurally related nitriles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
